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molecular formula C17H15ClN2O3S B5200524 (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

Cat. No. B5200524
M. Wt: 362.8 g/mol
InChI Key: MCFBGFJBJVSYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273740B2

Procedure details

A solution tert-butyl{2-[2-(4-chloro-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetate (Precursor D-01b, 33 mg, 0.79 mmol) is stirred in TFA/dichloromethane (1:1, 0.8 ml) at rt for 3 h. The volatiles are removed in vacuo and the residue is purified by flash-chromatography on silica gel (AcOEt/heptane, 1:1; then pure AcOEt), yielding the title compound (27 mg) in 95% as a white solid: tR=5.73 min (LC-1), MS (pos.): m/z 362.8 [M+H]+, MS (neg.): m/z 360.8 [M−H]+; 1H-NMR (CDCl3): δ (ppm) 3.88 (m, 2H, SCH2), 4.22 (t, 2H, OCH2), 4.88 (s, 2H, CH2CO2), 6.54 (d, 2H, Harom), 7.12 (d, 2 Harom), 7.32-7.46 (m, 3Harom), 7.82 (m, 1Harom).
Name
tert-butyl{2-[2-(4-chloro-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetate
Quantity
33 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
0.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:28])[CH2:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17][CH2:18][CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)(C)(C)C>C(O)(C(F)(F)F)=O.ClCCl>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([O:20][CH2:19][CH2:18][S:17][C:9]2[N:8]([CH2:7][C:6]([OH:28])=[O:5])[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=2)=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl{2-[2-(4-chloro-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetate
Quantity
33 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C(=NC2=C1C=CC=C2)SCCOC2=CC=C(C=C2)Cl)=O
Name
TFA dichloromethane
Quantity
0.8 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash-chromatography on silica gel (AcOEt/heptane, 1:1

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCSC2=NC3=C(N2CC(=O)O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: CALCULATEDPERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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